N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride

Description

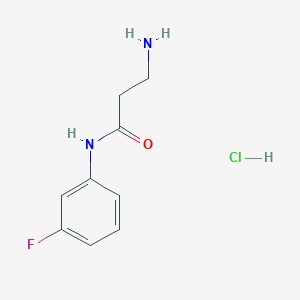

N~1~-(3-Fluorophenyl)-beta-alaninamide hydrochloride (CAS: 1269053-24-8) is a fluorinated β-alanine derivative with a 3-fluorophenyl substituent at the N1 position. Its molecular formula is C₉H₁₁ClFN₂O, featuring a β-alaninamide backbone modified by a meta-fluorinated aromatic ring. The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-N-(3-fluorophenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c10-7-2-1-3-8(6-7)12-9(13)4-5-11;/h1-3,6H,4-5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZITRGITJOSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-fluorophenyl)-beta-alaninamide hydrochloride typically involves the reaction of 3-fluoroaniline with beta-alanine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an appropriate solvent like dichloromethane or dimethylformamide under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(3-fluorophenyl)-beta-alaninamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, N1-(3-fluorophenyl)-beta-alaninamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used in assays to investigate enzyme activity or receptor binding.

Medicine: In medicine, N1-(3-fluorophenyl)-beta-alaninamide hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the beta-alaninamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Beta-Alaninamide Derivatives

N~1~-(4-Ethylphenyl)-beta-alaninamide Hydrochloride (CAS: 1269383-20-1)

- Structural Difference : Replaces the 3-fluorophenyl group with a 4-ethylphenyl moiety.

- Applications : Likely explored in receptor-binding studies due to its hydrophobic substituent.

N~3~-Benzyl-N~3~-(2-Hydroxyethyl)-N~1~-(4-Methoxyphenyl)-beta-alaninamide Hydrochloride (ChemBridge-6520485)

- Structural Difference : Incorporates a 4-methoxyphenyl group at N1 and additional benzyl/hydroxyethyl substituents at N3.

- Applications : Used in high-throughput screening for neurological targets.

Fluorophenyl-Substituted Propanamide Derivatives

(±)-cis-N-(3-Fluorophenyl)propanamide Hydrochloride (NIH 10785)

- Structural Difference : Features a propanamide backbone instead of β-alaninamide.

- Pharmacological Data : Demonstrates potent mu-opioid receptor agonism (6,000× morphine) and analgesic efficacy in murine models .

- Key Contrast : The shorter backbone may reduce metabolic stability compared to β-alaninamide derivatives.

meta-Fluorofentanyl Hydrochloride

Fluorophenyl-Substituted Heterocyclic Compounds

N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride (CAS: 923565-91-7)

- Structural Difference : Replaces the β-alaninamide with a piperidine ring.

- Impact : The piperidine structure improves bioavailability and CNS penetration, making it relevant for neuropharmacological studies .

- Applications : Investigated as a precursor for G protein-coupled receptor (GPCR) modulators.

GW583340 (Dihydrochloride)

Substituent Position and Activity Relationships

- Fluorine Position :

- Backbone Modifications :

Physicochemical and Pharmacological Data Table

Biological Activity

N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a fluorophenyl group, a beta-alanine backbone, and an amide linkage. The molecular formula is with a molecular weight of approximately 219.66 g/mol. The presence of the fluorine atom enhances its binding affinity to target receptors, potentially increasing its pharmacological efficacy .

The mechanism of action of this compound involves interactions with specific molecular targets:

- Receptor Interaction : The compound is believed to interact with GABAergic and glutamatergic pathways, which are crucial in regulating mood and anxiety disorders. Preliminary data suggest potential interactions with GABA receptors and NMDA receptors, critical for synaptic plasticity and memory formation .

- Hydrogen Bonding : The beta-alaninamide moiety can form hydrogen bonds with amino acid residues in proteins, modulating enzyme or receptor activity.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant biological activity in modulating neurotransmitter systems. This modulation can influence various physiological processes:

- Anxiety and Mood Disorders : Compounds with similar structures have shown potential in treating anxiety and depression by affecting neurotransmitter levels.

- Antiproliferative Effects : Some studies have evaluated the antiproliferative activity against cancer cell lines, suggesting that structural analogs may exhibit anticancer properties .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N~1~-(4-fluorophenyl)-beta-alaninamide hydrochloride | Para substitution on phenyl ring | Different receptor affinity profiles compared to the meta variant |

| N~1~-(5-fluoro-2-methylphenyl)-beta-alaninamide hydrochloride | Methyl substitution on phenyl ring | Enhanced lipophilicity may affect blood-brain barrier penetration |

| N~1~-(3-chlorophenyl)-beta-alaninamide hydrochloride | Chlorine instead of fluorine | Potentially different pharmacodynamics due to halogen effects |

This comparison highlights how variations in substituent positions can influence biological activity and pharmacokinetics.

Case Studies and Research Findings

- Interaction Studies : Investigations into the interaction of this compound with GABA receptors showed promising results in modulating synaptic transmission, which could be beneficial for therapeutic applications in neuropsychiatric disorders.

- Antiproliferative Activity : A study evaluating the antiproliferative effects against various cancer cell lines indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N¹-(3-fluorophenyl)-β-alaninamide hydrochloride, and how can purity be maximized?

- Methodology :

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/NHS) to conjugate 3-fluorophenylamine to β-alaninamide .

- Purification : Employ reverse-phase HPLC with a C18 column (≥98% purity threshold) and validate via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

- Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR to verify the fluorophenyl group (δ ~6.5–7.2 ppm for aromatic protons) and amide bond (δ ~7.8–8.2 ppm) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) .

- Elemental Analysis : Confirm Cl⁻ content via ion chromatography .

Q. How do solubility and stability vary under different experimental conditions?

- Methodology :

- Solubility Profiling : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy . Stability assays at 4°C, -20°C, and room temperature over 14 days .

- pH Sensitivity : Assess degradation kinetics in buffers (pH 2–9) via LC-MS to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated β-alaninamide derivatives?

- Methodology :

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IL-6/MMP3 inhibition) .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values and assess statistical significance (p < 0.05) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of HER1 or BDNF receptors (PDB: 4KV) to simulate binding .

- QSAR Modeling : Derive electronic descriptors (e.g., logP, polar surface area) from PubChem data (InChIKey: URNZPKWKLSBRHP) .

Q. What are the implications of the 3-fluorophenyl group on pharmacokinetics and metabolic stability?

- Methodology :

- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-HRMS .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Methodology :

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidative conditions (H₂O₂), then analyze via UPLC-QTOF .

- Process Optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to reduce halogenated impurities .

Methodological Best Practices

-

Experimental Design :

- Include positive controls (e.g., Fluorexetamine hydrochloride for fluorophenyl analogs) and triplicate runs .

- Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) .

-

Data Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.